

Application of "Isononane, chloro-" in Pharmaceutical Intermediate Synthesis

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Compound of Interest		
Compound Name:	Isononane, chloro-	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

"Isononane, chloro-", commonly referred to in industrial applications as isononyl chloride, serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and antimicrobial agents. Its branched alkyl structure is utilized to introduce lipophilicity into target molecules, enhancing their interaction with biological membranes. This document details the application of isononyl chloride in the synthesis of two significant intermediates: one for the antifungal agent Piroctone Olamine and another for a quaternary ammonium compound with antimicrobial properties. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in their drug development endeavors.

Application 1: Synthesis of an Intermediate for the Antifungal Agent Piroctone Olamine

Isononyl chloride is a critical starting material for the synthesis of 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, a key intermediate in the production of Piroctone Olamine.[1] [2][3] Piroctone Olamine is an effective antifungal agent, particularly in the treatment of dandruff and seborrheic dermatitis, acting by disrupting the fungal cell's metabolic processes.[1][3][4]

Reaction Scheme Overview



The synthesis of the Piroctone Olamine intermediate from isononyl chloride is a multi-step process that begins with a Friedel-Crafts acylation, followed by a cyclization reaction. The resulting pyranone is then converted to the final API.

Quantitative Data Summary



Step	Reaction	Reactant s	Catalyst <i>l</i> Reagents	Key Condition s	Yield	Purity
1	Friedel- Crafts Acylation	Isononyl chloride, Methyl isopenteno ate	Aluminum trichloride	10-20°C	~98%	>99%
2	Cyclization	3,7,9,9- tetramethyl -2-decene- 5-keto acid methyl ester	Concentrat ed H ₂ SO ₄ , Acetic acid	Reflux	~96% (selectivity)	High
3	Hydroxyla mine Amination	4-methyl-6- (2,4,4- trimethylpe ntyl)-2- pyrone, Hydroxyla mine hydrochlori de	Sodium carbonate	-	77% (for steps 3 & 4 combined)	-
4	Salt Formation	1-hydroxy- 4-methyl-6- (2,4,4- trimethylpe ntyl)-2- pyridone, Ethanolami ne	-	30-60°C	77% (for steps 3 & 4 combined)	>99%

Experimental Protocols



Step 1: Friedel-Crafts Acylation to Synthesize 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester

- Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add dichloroethane (800 ml), followed by anhydrous aluminum trichloride (360g, 2.7 mol).
- Reactant Addition: Add isononyl chloride (176.7g, 1 mol) to the mixture.
- Reaction: Cool the mixture to 15°C. Slowly add methyl isopentenoate (114.2g, 1 mol) dropwise while maintaining the temperature between 10-20°C.
- Monitoring: Monitor the reaction progress by gas chromatography.
- Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing ice water or a 2-4% hydrochloric acid solution (1100 ml) to quench the reaction, controlling the temperature between 20-60°C.
- Work-up: Separate the organic and aqueous layers. The aqueous layer contains the aluminum chloride. Wash the organic layer with water.
- Isolation: Remove the solvent from the organic layer by distillation to yield the intermediate, 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester (approx. 254g).[5]

Step 2: Cyclization to Synthesize 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone

- Reaction Setup: To the crude product from Step 1, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
- Reaction: Heat the mixture to reflux.
- Monitoring: Monitor the reaction until no starting material is detected.
- Purification: After cooling, the reaction mixture is worked up, and the product is purified by distillation to yield 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone.

Step 3 & 4: Synthesis of Piroctone Olamine

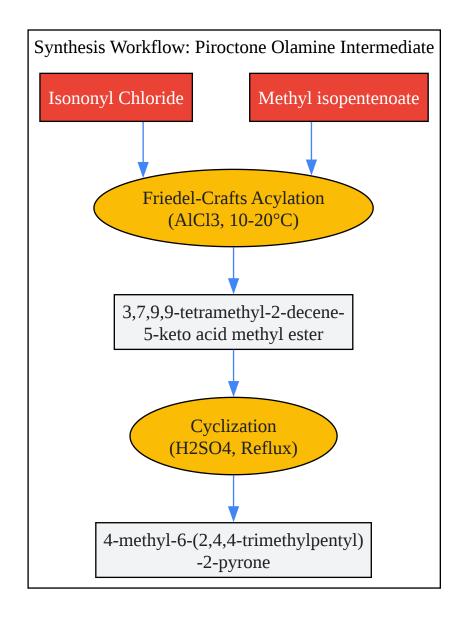


- Hydroxylamine Amination: The pyrone intermediate is reacted with hydroxylamine hydrochloride in the presence of an acid scavenger such as sodium carbonate.
- Salt Formation: The resulting 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone is then reacted with ethanolamine to form the final Piroctone Olamine salt.
- Isolation: The product is isolated by cooling to induce crystallization, followed by filtration and drying.[5]

Mechanism of Action and Workflow Diagrams

The antifungal activity of Piroctone Olamine is attributed to its ability to chelate ferric ions (Fe³⁺), thereby inhibiting essential fungal enzymes and disrupting the cell membrane.[4][7]

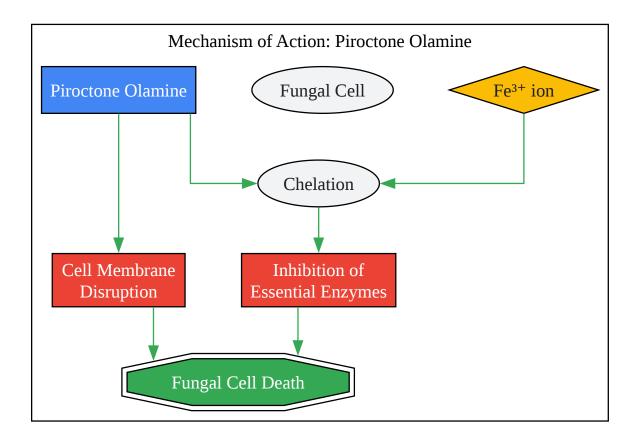




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Caption: Synthesis of Piroctone Olamine intermediate.





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Caption: Antifungal mechanism of Piroctone Olamine.

Application 2: Synthesis of a Quaternary Ammonium Compound (QAC)

Isononyl chloride is also employed in the synthesis of Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC). QACs are a class of compounds known for their broad-spectrum antimicrobial activity, making them valuable in various disinfectant and antiseptic formulations.[8][9]

Reaction Scheme Overview

The synthesis involves a two-step process: the amination of isononyl chloride with a secondary amine, followed by the quaternization of the resulting tertiary amine.



Quantitative Data Summary

Step	Reaction	Reactants	Catalyst/Re agents	Key Conditions	Molar Ratio (approx.)
1	Amination	Decylmethyla mine, Isononyl chloride	50% Caustic Soda	190°C, 6 hours	1:1:1.17
2	Quaternizatio n	Decylisononyl methylamine, Methyl chloride	Ethanol/water (solvent)	85-105°C, 4- 5 hours	1:1.1

Experimental Protocols

Step 1: Amination to Synthesize Decylisononylmethylamine

- Reaction Setup: In a high-pressure reactor, combine decylmethylamine (300 moles), isononyl chloride (300 moles), and 50% caustic soda (350 moles).
- Reaction: Heat the mixture to 190°C and maintain for 6 hours.
- Work-up: After cooling, wash the organic mixture with water.
- Purification: Purify the product by fractional distillation to obtain decylisononylmethylamine.
 [8]

Step 2: Quaternization to Synthesize Decyl isononyl dimethyl ammonium chloride

- Reaction Setup: In an autoclave, dissolve decylisononylmethylamine (150 moles) in a suitable solvent such as ethanol or water.
- Reactant Addition: Introduce methyl chloride gas (165 moles) into the autoclave.
- Reaction: Heat the mixture to 85-105°C for 4-5 hours.

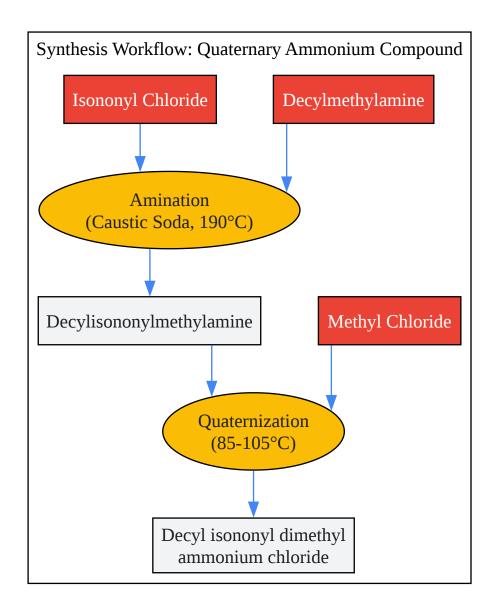


• Isolation: The final product, decylisononyldimethylammonium chloride, remains in solution.

The concentration can be adjusted based on the amount of solvent used.[10]

Mechanism of Action and Workflow Diagrams

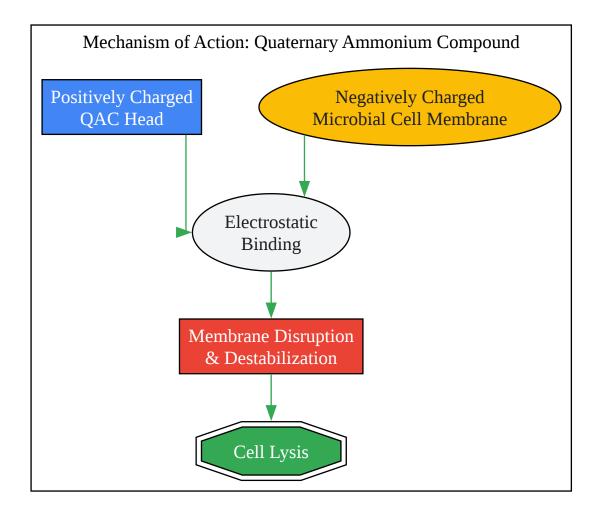
Quaternary ammonium compounds exert their antimicrobial effect by disrupting the microbial cell membrane. The positively charged nitrogen atom of the QAC is electrostatically attracted to the negatively charged components of the microbial cell surface, leading to membrane destabilization and cell lysis.[8][9]



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Caption: Synthesis of a quaternary ammonium compound.



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Caption: Antimicrobial mechanism of a QAC.

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